1-(4-benzylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride
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Overview
Description
1-(4-benzylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-benzylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate amine precursors.
Benzylation: The piperazine ring is then benzylated using benzyl chloride under basic conditions.
Ether Formation: The propylphenoxy group is introduced through an etherification reaction using 4-propylphenol and an appropriate alkylating agent.
Hydrochloride Salt Formation: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-benzylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or propyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new functional groups at the benzyl or propyl positions.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-benzylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride involves interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate neurotransmitter release or inhibit specific enzymes, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-benzylpiperazin-1-yl)-3-(4-methylphenoxy)propan-2-ol Dihydrochloride
- 1-(4-benzylpiperazin-1-yl)-3-(4-ethylphenoxy)propan-2-ol Dihydrochloride
Uniqueness
1-(4-benzylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The propyl group may influence the compound’s lipophilicity, receptor binding affinity, and overall biological activity.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2.2ClH/c1-2-6-20-9-11-23(12-10-20)27-19-22(26)18-25-15-13-24(14-16-25)17-21-7-4-3-5-8-21;;/h3-5,7-12,22,26H,2,6,13-19H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYYLNRYDLZFJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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